molecular formula C11H12O2 B3371324 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one CAS No. 67199-56-8

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3371324
CAS No.: 67199-56-8
M. Wt: 176.21 g/mol
InChI Key: AVWNTIXAZUBPIW-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 1685-77-4) is an indanone derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research . It is supplied with a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol . This compound is part of a class of structures investigated for developing novel therapeutic agents, particularly in the field of neurodegenerative diseases. Research indicates that similar indanone-based structures can function as multitarget-directed ligands, exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are significant targets in Alzheimer's disease research . Furthermore, the dihydro-1H-indene core is a privileged structure in drug discovery, with derivatives being explored as potent tubulin polymerization inhibitors that bind to the colchicine site, demonstrating anti-angiogenic and anti-proliferative activities in preclinical studies . As a solid, this product should be stored in a cool, dark, and dry place, and sealed under inert conditions to maintain stability . This product is strictly for research purposes and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-9-8(3-4-10(9)12)6-11(7)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNTIXAZUBPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Michael addition reaction. In this reaction, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of catalysts and solvents to facilitate the addition reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Amination Reactions: It can be converted into amines through reduction processes.
  • Functionalization: The methoxy and methyl groups can be modified to introduce new functional groups, enhancing the compound's reactivity.

Recent studies have highlighted the compound's potential biological activities:

Antimicrobial Activity:
Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

MicroorganismMIC (mg/mL)
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity:
Emerging evidence supports the compound's anticancer potential. Studies have shown that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells, with the following results:

Cell LineConcentration (μM)Caspase Activity (fold increase)
MDA-MB-231101.33 - 1.57

This positions the compound as a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of indene-based compounds, including this compound:

Neuropharmacological Studies: Investigations into its effects on dopaminergic systems suggest possible neuroprotective effects.

Antimicrobial Screening: Ongoing research has screened this compound against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results that could contribute to tuberculosis treatment strategies.

In another study, a series of novel dihydro-1H-indene derivatives were designed and evaluated for their antiproliferative activities against various cancer lines. One notable derivative demonstrated significant inhibition rates at low concentrations, indicating its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., methoxy, methyl) enhance stability and modulate electronic properties for cyclocondensation reactions .
  • Benzylidene derivatives (e.g., 4-nitrobenzylidene at position 2) expand conjugation, enabling applications in opioid receptor modulation .

Allelopathic Activity

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one: Exhibits IC$_{50}$ values of 0.34 mM (hypocotyl) and 0.16 mM (root) against Lepidium sativum, outperforming alpinolide peroxide in root inhibition .
  • 5-Methoxy-6-methyl analog: No direct allelopathic data reported, but methyl groups may reduce hydrophilicity, limiting phytotoxic effects compared to hydroxylated analogs .

Anti-inflammatory and Enzyme Inhibition

  • (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) : Shows potent anti-inflammatory activity in macrophages via NF-κB pathway suppression, attributed to the 6-hydroxy and 3-methoxy groups .
  • 2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) : Inhibits Topoisomerase IIα (IC$_{50}$ ~1.2 µM), leveraging bromine atoms for DNA-intercalation .

Physicochemical Properties

  • LogP and Solubility :
    • 5-Methoxy-6-methyl derivative: LogP ~1.81 (predicted), indicating moderate lipophilicity .
    • 5,6-Dimethoxy analog: Higher LogP (~2.1) due to additional methoxy group, reducing aqueous solubility .
  • Thermal Stability : Methyl and methoxy substituents enhance thermal stability compared to hydroxylated analogs, which may undergo oxidative degradation .

Biological Activity

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring system that includes a methoxy group (-OCH₃) and a methyl group (-CH₃). The molecular formula is C₁₁H₁₂O, and it has a molecular weight of approximately 176.22 g/mol. Its structural features contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. A notable study evaluated its effects on various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

The mechanism involves the modulation of apoptotic pathways and cell cycle regulation, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction : It may interfere with signal transduction pathways that regulate cell growth and survival.

Further studies are needed to elucidate the exact molecular mechanisms involved .

Study on Antimicrobial Activity

A recent study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its potential as a broad-spectrum antimicrobial agent, with particular effectiveness against resistant strains .

Study on Anticancer Effects

In another study featured in Cancer Research, researchers evaluated the anticancer effects of this compound on breast cancer cells. They found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

Q & A

Basic: What are the primary synthetic routes for 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound analogs typically involves cyclization reactions or functional group modifications of pre-existing indenone frameworks. For example:

  • Cyclization of substituted phenolic precursors using acid catalysts (e.g., H₂SO₄) or base-mediated intramolecular aldol condensation. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .
  • Methylation/methoxylation of hydroxy-substituted intermediates via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in acetone) .

Key variables:

  • Temperature: Higher temperatures (>100°C) favor cyclization but may degrade thermally labile substituents.
  • Catalyst: Acidic conditions (e.g., HCl) improve cyclization efficiency but risk demethylation of methoxy groups .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Answer:
Discrepancies often arise from dynamic conformational changes or crystal-packing effects . For example:

  • NMR in solution may show averaged signals due to rapid ring puckering, while XRD captures static solid-state conformations .
  • Computational modeling (DFT or MD simulations) can reconcile differences by predicting energy barriers for ring inversion (e.g., 10–15 kJ/mol for dihydroindenones) .

Methodology:

  • Variable-temperature NMR to observe coalescence of signals.
  • Hirshfeld surface analysis of XRD data to quantify intermolecular interactions influencing conformation .

Basic: What structural features of this compound contribute to its reactivity in substitution reactions?

Answer:
The compound’s reactivity is governed by:

  • Electron-rich aromatic ring : Methoxy groups activate the ring toward electrophilic substitution (e.g., bromination at the 4-position) .
  • Strained bicyclic system : The dihydroindenone core facilitates ring-opening reactions under reductive conditions (e.g., NaBH₄ reduction to diol derivatives) .

Key data:

  • Hammett constants (σ⁺) for substituents: Methoxy (σ⁺ = -0.78) enhances para-directing effects .

Advanced: How do steric and electronic effects of the methyl and methoxy groups influence the biological activity of dihydroindenone derivatives?

Answer:

  • Methoxy groups : Enhance lipophilicity and hydrogen-bonding capacity , improving membrane permeability and target binding (e.g., antimicrobial activity via cytochrome P450 inhibition) .
  • Methyl groups : Introduce steric hindrance, reducing off-target interactions. For example, 6-methyl substitution in similar compounds increases selectivity for kinase inhibitors (IC₅₀ < 1 µM) .

Experimental design:

  • SAR studies : Synthesize analogs with varied substituent positions (e.g., 5-methoxy vs. 6-methoxy) and compare IC₅₀ values against biological targets .
  • Molecular docking : Map substituent interactions with binding pockets (e.g., JAK2 kinase) to optimize selectivity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • GC-MS : Quantifies purity and detects volatile byproducts (detection limit ~0.1%) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy δ ~3.8 ppm; methyl δ ~2.1 ppm) .
  • FT-IR : Confirms carbonyl stretching (νC=O ~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: What strategies mitigate competing side reactions (e.g., over-bromination) during functionalization of the dihydroindenone core?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control bromination regiochemistry .
  • Low-temperature conditions (e.g., -78°C) with N-bromosuccinimide (NBS) to limit radical chain propagation .
  • In situ monitoring via UV-Vis spectroscopy to terminate reactions at <50% conversion .

Basic: How does the dihydroindenone scaffold compare to other bicyclic ketones in medicinal chemistry applications?

Answer:

  • Dihydroindenones offer enhanced metabolic stability vs. indenes due to reduced ring strain.
  • Comparative data : Analogous fluorinated derivatives (e.g., 4-Fluoro-5-methoxy) show 2–3x higher half-lives in hepatic microsomes .

Advanced: What computational tools predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET prediction software (e.g., SwissADME, pkCSM) estimates bioavailability (%F >50% for logP ~2.5) .
  • Quantum mechanical calculations (e.g., COSMO-RS) model solubility in biorelevant media (e.g., FaSSIF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one

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